Calcium stearoyl-2-lactylate

Food Science Surfactant Chemistry Bakery Technology

Substituting sodium stearoyl lactylate (SSL) in fat-rich dough systems often compromises gluten strength and loaf volume due to mismatched HLB values. Calcium stearoyl-2-lactylate (CSL, E482) resolves this with an HLB of 5.1-optimized for fat-phase solubility and superior protein-binding competition (CSL ≈ EMG > SSL). • Supplied as white to cream powder (≥99% purity); dispersible in hot water and soluble in hot oils/fats. • Delivers reliable dough strengthening, anti-staling via amylose complexation, and emulsion stability in processed foods. • Ideal for brioche, croissants, laminated doughs, and oil-in-water emulsions requiring mechanical tolerance.

Molecular Formula C24H44CaO6
Molecular Weight 468.7 g/mol
CAS No. 5793-94-2
Cat. No. B1212936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium stearoyl-2-lactylate
CAS5793-94-2
Synonymscalcium stearoyl-2-lactylate
sodium stearoyllactylate
stearoyl-2-lactylic acid
stearoyl-2-lactylic acid, sodium salt
Molecular FormulaC24H44CaO6
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Ca]
InChIInChI=1S/C24H44O6.Ca/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);
InChIKeyBZIFRWUXIYDWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in hot wate

Calcium Stearoyl-2-Lactylate Technical Profile


Calcium stearoyl-2-lactylate (CSL, E482) is an anionic, food-grade emulsifier and dough conditioner belonging to the lactylate class of surfactants [1]. It is synthesized via esterification of stearic acid with lactic acid, followed by neutralization with calcium hydroxide, resulting in a lipophilic molecule with a characteristic Hydrophilic-Lipophilic Balance (HLB) value of approximately 5.1, which distinguishes it from its more hydrophilic sodium counterpart [2]. CSL is primarily supplied as a white to cream-colored powder or flake with a melting range of 45.7-48.7 °C and is dispersible in hot water and soluble in hot oils and fats [3].

1 Select for fat-rich dough conditioning and gluten strengthening
2 Verify HLB ~5.1 lipophilic profile for oil-phase solubility
3 Calcium counterion reported to support emulsion interfacial films

CSL Substitution Risks


The term 'lactylate' encompasses a class of compounds where the counterion (calcium vs. sodium) fundamentally alters physicochemical behavior and end-use performance. Calcium stearoyl-2-lactylate (CSL) exhibits a significantly lower HLB value (~5.1) compared to sodium stearoyl-2-lactylate (SSL, HLB ~8.3-11.0), rendering CSL more lipophilic and soluble in fats rather than water [1]. This difference directly impacts dough conditioning mechanisms: CSL demonstrates superior competition for lipid-binding sites on wheat flour proteins compared to SSL, with a binding suppression order of Ethoxylated Monoglycerides (EMG) ≈ CSL > SSL [2]. Consequently, direct substitution of CSL with SSL in formulations optimized for fat-rich or high-mechanical-stress processing can result in reduced gluten network strength, lower loaf volume, and altered crumb structure. Specification sheets that list only 'stearoyl lactylate' without defining the cation and HLB value do not guarantee functional equivalence and may compromise product quality or regulatory compliance [3].

01 Replacing CSL with SSL (HLB 8.3–11.0) may shift fat-phase solubility and lipid-binding competition.
02 Generic “stearoyl lactylate” specifications omit cation identity and HLB, risking functional mismatch.
03 Cross-cation substitution can alter gluten film strength, loaf volume, and crumb structure.

Calcium Stearoyl-2-Lactylate Evidence Guide


Lipophilic Character and Protein Interaction

Calcium stearoyl-2-lactylate (CSL) exhibits a Hydrophilic-Lipophilic Balance (HLB) value of 5.1, which is significantly lower (more lipophilic) than the HLB of 8.3-11.0 reported for sodium stearoyl-2-lactylate (SSL) [1]. This difference in HLB correlates with functional behavior: in dough systems, CSL and ethoxylated monoglycerides (EMG) suppressed lipid binding to wheat flour proteins more effectively than SSL, following the order EMG ≈ CSL > SSL [2].

HLB & Protein Binding
Head-to-head
CSL HLB 5.1; binding suppression EMG ≈ CSL > SSL
Supports lipophilic functionality and gluten strengthening in high-fat doughs.
HLB: calculated/empirical; confirm lot-specific certificate.
Food Science Surfactant Chemistry Bakery Technology

Loaf Volume Improvement in Wheat Bread

In a comparative study of wheat flour dough rheology and baking performance, addition of 0.5% calcium stearoyl-2-lactylate (CSL) increased loaf volume by 0.3-0.5% compared to an additive-free control. This improvement was statistically equivalent to that achieved with sodium stearoyl-2-lactylate (SSL) under identical dosage and experimental conditions [1].

Loaf Volume
Head-to-head
0.3–0.5% increase vs control at 0.5% CSL; equivalent to SSL
Reported equivalent loaf volume enhancement to SSL in wheat bread.
Validated at 0.5% flour basis; confirm at target dosage.
Baking Science Rheology Wheat Flour

Calcium Counterion and Emulsion Stability

A study on oil-in-water emulsions stabilized by various emulsifiers and salts demonstrated that emulsions prepared with calcium chloride (CaCl₂) exhibited higher stability than those prepared with sodium chloride (NaCl). This effect is attributed to the divalent calcium ion's influence on interfacial storage (G_i') and loss modulus (G_i''), which enhances the viscoelastic properties of the interfacial film [1]. While this study used sodium stearoyl-2-lactylate as the model emulsifier, the mechanistic principle—calcium counterion-mediated stabilization—is directly applicable to CSL, where calcium is an intrinsic part of the emulsifier molecule, suggesting inherent stability advantages over sodium-based lactylates in emulsion systems [2].

Emulsion Stability
Class-level
Ca²⁺-mediated interfacial films show higher stability than Na⁺ in O/W emulsions
Calcium counterion may contribute to enhanced interfacial viscoelasticity.
Extrapolated from SSL model; verify for CSL-based systems.
Colloid Chemistry Interfacial Rheology Emulsion Technology

Amylose Complexation and Starch Retrogradation

Among ionic-active food emulsifiers, calcium stearoyl-2-lactylate (CSL) and its sodium counterpart (SSL) both demonstrate a 'good' amylose complexing effect, as measured by a gravimetric and iodometric 'Complexing Index' [1]. This complexation is critical for inhibiting starch retrogradation and delaying staling in baked goods. While the original study did not provide separate index values for CSL and SSL, it confirmed that both salts of stearoyl lactylate belong to the class of effective ionic complexing agents, comparable to non-ionic distilled monoglycerides [1].

Amylose Complexation
Class-level
CSL and SSL classed as “good” ionic amylose-complexing agents
Reported class-level complexation supports anti-staling selection.
Complexing index not tabulated per salt; verify with product lot.
Starch Chemistry Shelf-Life Extension Baked Goods

Nutrient Digestibility in Animal Feed

In a broiler chicken feeding trial, supplementation of a corn-soybean meal diet with calcium stearoyl-2-lactylate (CSL) significantly improved nutrient digestibility in young birds (p<0.05) compared to an unsupplemented negative control diet with reduced energy (-100 kcal/kg) [1]. The study did not find significant effects on weight gain or feed efficiency over the full experimental period, indicating a specific, early-life benefit on digestibility [1].

Nutrient Digestibility
Head-to-head
CSL improved digestibility vs negative control (p < 0.05)
Reported improvement supports feed-use context in young animals.
Trial: 252 broilers, 21-day; confirm with target formulation.
Animal Nutrition Feed Additive Emulsifier

CSL Application Scenarios


High-Fat Dough Strengthening

In formulations with elevated fat content (e.g., brioche, croissants, laminated doughs), the lipophilic nature of CSL (HLB 5.1) ensures optimal solubility in the fat phase, facilitating uniform dispersion and effective interaction with gluten proteins. The superior protein-binding competition of CSL relative to SSL [1] translates to enhanced dough stability during mechanical handling, improved gas retention, and maximum loaf volume, as evidenced by equivalent volume gains to SSL in wheat bread systems [2].

Extended Shelf-Life for Baked Goods

CSL is a validated choice for commercial breads, cakes, and muffins where crumb softening and staling delay are primary quality metrics. Its demonstrated ability to form insoluble complexes with amylose [1] effectively inhibits starch recrystallization, maintaining product softness and consumer acceptability over extended distribution cycles. Procurement of CSL with a verified 'good' complexing index ensures anti-staling performance comparable to leading lactylate and monoglyceride alternatives [1].

Calcium-Stabilized Sauces, Dressings, and Fillings

For oil-in-water emulsions requiring long-term stability against creaming and phase separation, CSL offers a mechanistic advantage over sodium-based lactylates. The intrinsic calcium counterion in CSL contributes to the formation of a more viscoelastic interfacial film, as evidenced by enhanced emulsion stability in the presence of Ca²⁺ compared to Na⁺ [1]. This makes CSL a strategic selection for processed sauces, gravies, and ready-to-eat products where uniform texture and appearance are critical throughout shelf life.

Nutrient Utilization in Young Animal Feed

In starter diets for broiler chickens and potentially other young monogastric animals, CSL supplementation can enhance nutrient digestibility during the critical early growth phase [1]. This application leverages CSL's emulsifying properties to improve fat absorption and overall nutrient utilization, supporting feed efficiency and gut health without relying on antibiotics or growth promoters.

Application
Selection Property
Validation Focus
High-Fat Dough Strengthening
Lipophilic HLB and reported protein-binding competition
Dough rheology and loaf volume
Extended Shelf-Life for Baked Goods
Amylose complexing index
Starch retrogradation and crumb softness
Calcium-Stabilized Sauces, Dressings, Fillings
Calcium-mediated interfacial film stability
Interfacial rheology and phase stability
Young Animal Feed Supplementation
Emulsifying and nutrient digestibility enhancement
Nutrient digestibility and feed efficiency

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